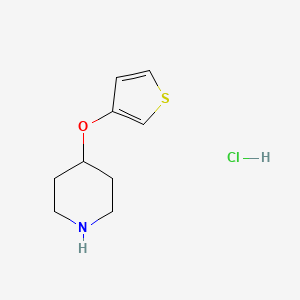

4-(Thiophen-3-yloxy)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

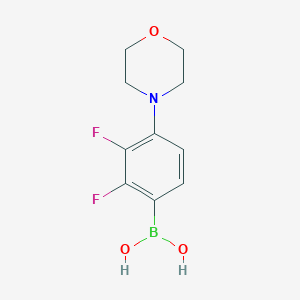

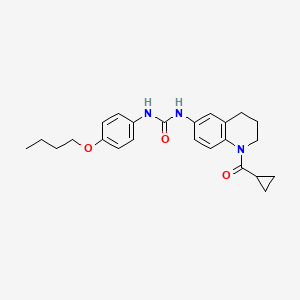

“4-(Thiophen-3-yloxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 291289-51-5 . It has a molecular weight of 167.27 . The compound is in liquid form .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “4-(Thiophen-3-yloxy)piperidine hydrochloride”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Chemical Reactions Analysis

Piperidine derivatives, including “4-(Thiophen-3-yloxy)piperidine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Pharmacology

4-(Thiophen-3-yloxy)piperidine hydrochloride: is a compound that has been explored for its potential pharmacological applications. Piperidine derivatives, in general, are present in more than twenty classes of pharmaceuticals . They have been studied for their role in the synthesis of drugs due to their significant biological activity. The thiophene moiety, in particular, is known for its therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer effects .

Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of novel thiophene moieties are of high interest due to their wide range of therapeutic activities. Compounds like 4-(Thiophen-3-yloxy)piperidine hydrochloride are used to create new structural prototypes with effective pharmacological activity. Thiophene derivatives are remarkably effective in biological and physiological functions .

Drug Design

The compound’s role in drug design is significant due to the piperidine and thiophene rings’ presence in many pharmacologically active molecules. These structures are often used as building blocks in the construction of complex drugs, and their modifications can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Biological Studies

In biological studies, piperidine derivatives have shown great potential as clinical agents against various cancers. They are used in vitro and in vivo to study the anticancer properties against different cancer cell lines, providing insights into the molecular mechanisms of action and therapeutic perspectives .

Chemical Synthesis

4-(Thiophen-3-yloxy)piperidine hydrochloride: can be used in chemical synthesis as a precursor or intermediate. The thiophene ring, in particular, is involved in various condensation reactions, which are significant synthetic methods to thiophene derivatives. These reactions are crucial for the development of new compounds with potential industrial applications .

Material Science

Thiophene derivatives play a vital role in material science, especially in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound’s ability to act as a metal complexing agent also opens up possibilities in the development of new materials .

Organic Chemistry

In organic chemistry, the compound is used for the synthesis of biologically active piperidines. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task, and 4-(Thiophen-3-yloxy)piperidine hydrochloride serves as a suitable substrate for such syntheses .

Anticancer Research

The compound has been investigated for its potential use in anticancer research. Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers, making them potential clinical agents against various types of cancer when treated alone or in combination with novel drugs .

Orientations Futures

Piperidines, including “4-(Thiophen-3-yloxy)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

Propriétés

IUPAC Name |

4-thiophen-3-yloxypiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-4-10-5-2-8(1)11-9-3-6-12-7-9;/h3,6-8,10H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNVCVGVZJOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CSC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)

![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)

![N-[4-Methyl-5-[[5-(3-methylbutyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2850832.png)

![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)